2-Bromo-1,3-di-tert-butylbenzene
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Overview
Description
2-Bromo-1,3-di-tert-butylbenzene is an organic compound classified as an aromatic bromide. Its structure consists of a benzene ring substituted with two tert-butyl groups and one bromine atom. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,3-di-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 1,3-di-tert-butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively substituting a hydrogen atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-di-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can be alcohols or alkanes
Scientific Research Applications
2-Bromo-1,3-di-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-di-tert-butylbenzene involves its reactivity as an electrophile. The bromine atom, being electron-withdrawing, makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-di-tert-butylbenzene
- 4-Bromo-2,6-di-tert-butylphenol
- 1,3-Di-tert-butylbenzene
Uniqueness
2-Bromo-1,3-di-tert-butylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Bromo-1,3-di-tert-butylbenzene is a halogenated aromatic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its bromine substitution on a biphenyl structure. The synthesis of this compound typically involves bromination reactions of 1,3-di-tert-butylbenzene using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
Property | Value |
---|---|
Molecular Formula | C13H16Br |
Molecular Weight | 256.17 g/mol |
Log P | 4.36 |
Melting Point | Not specified |
Solubility | Insoluble in water |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems. A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting potential applications in preventing oxidative damage in cells .
Cytotoxicity and Anticancer Activity
A notable aspect of the biological activity of this compound is its cytotoxic effects on various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a case study involving pancreatic adenocarcinoma cell lines revealed an IC50 value indicating effective inhibition of cell proliferation at relatively low concentrations .
The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with cell growth and survival. It has been hypothesized that the compound interacts with specific receptors or enzymes involved in these pathways, leading to altered gene expression and cellular responses.
Study 1: Antioxidant Activity Assessment
In a controlled experiment, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed that the compound exhibited a dose-dependent response, with higher concentrations leading to increased scavenging activity compared to controls.
Study 2: Anticancer Efficacy
A recent study focused on the anticancer properties of this compound against breast cancer cell lines. The findings indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by increased caspase-3 activity.
Properties
Molecular Formula |
C14H21Br |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
2-bromo-1,3-ditert-butylbenzene |
InChI |
InChI=1S/C14H21Br/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
WVNGSNHHAXMXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)Br |
Origin of Product |
United States |
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